molecular formula C8H24N2OSi2 B14151385 2,2'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine CAS No. 17865-89-3

2,2'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine

Cat. No.: B14151385
CAS No.: 17865-89-3
M. Wt: 220.46 g/mol
InChI Key: PXXUHFVEJQHLSK-UHFFFAOYSA-N
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Description

2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine: is a bifunctional organosilane compound. It is characterized by the presence of two ethylamine groups attached to a central tetramethyldisiloxane moiety. This compound is notable for its applications in various fields, including organic synthesis, polymer chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine typically involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane with metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, etc.

    Catalysts: Platinum or gold catalysts for hydrosilylation reactions.

    Solvents: Tetrahydrofuran, toluene, and other non-aqueous solvents.

Major Products:

    Alkyl Halides: Formed from the reduction of aldehydes.

    Silicon-Carbon Compounds: Resulting from hydrosilylation reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

    Biocompatible Materials: Used in the development of biocompatible silicone-based materials for medical devices.

Industry:

Mechanism of Action

The mechanism of action of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bonds in the compound are relatively weak and can be easily broken to release hydride ions, which then participate in the reduction of other compounds. This compound also acts as a hydrosilylation agent, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine is unique due to the presence of ethylamine groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler analogs.

Properties

CAS No.

17865-89-3

Molecular Formula

C8H24N2OSi2

Molecular Weight

220.46 g/mol

IUPAC Name

2-[[2-aminoethyl(dimethyl)silyl]oxy-dimethylsilyl]ethanamine

InChI

InChI=1S/C8H24N2OSi2/c1-12(2,7-5-9)11-13(3,4)8-6-10/h5-10H2,1-4H3

InChI Key

PXXUHFVEJQHLSK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCN)O[Si](C)(C)CCN

Origin of Product

United States

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